Product packaging for 1-(2-Furfurylthio)propanone(Cat. No.:CAS No. 58066-86-7)

1-(2-Furfurylthio)propanone

Cat. No.: B1330138
CAS No.: 58066-86-7
M. Wt: 170.23 g/mol
InChI Key: WWWHLSMCOBIZNV-UHFFFAOYSA-N
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Description

1-(2-Furfurylthio)propanone (CAS 58066-86-7) is a sulfur-containing flavor compound recognized for its significant contribution to complex aroma profiles. It is characterized as a colorless to pale yellow liquid and is classified under FEMA 4676 and JECFA 2096. Its primary research value lies in the field of flavor and fragrance chemistry, where it is used to study and replicate the characteristic sensory attributes of roasted foods. The compound delivers a potent burnt, sulfurous, and roasted coffee odor and flavor, making it a molecule of interest for deconstructing and understanding the volatile profile of roasted coffee and other Maillard reaction-rich products . In analytical research, this compound falls into a chemical class known to be key odorants formed largely through Maillard reaction pathways . Studies on coffee aroma have identified furan and sulfur derivatives as major contributors to the roasted, savory notes desired by consumers . The use of this compound is intended solely for scientific research and development. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling. This product is available through multiple global specialty chemical suppliers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B1330138 1-(2-Furfurylthio)propanone CAS No. 58066-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-ylmethylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWHLSMCOBIZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866668
Record name 1-(2-Furfurylthio)propanone
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow clear liquid; Roasted coffee aroma
Record name 1-(2-Furfurylthio)-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in organic solvents, Soluble (in ethanol)
Record name 1-(2-Furfurylthio)-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.146-1.154
Record name 1-(2-Furfurylthio)-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

58066-86-7
Record name 1-[(2-Furanylmethyl)thio]-2-propanone
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Record name 1-(2-Furfurylthio)propanone
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Record name 58066-86-7
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Record name 1-(2-Furfurylthio)propanone
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Record name 1-(2-FURFURYLTHIO)PROPANONE
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Chemical Synthesis and Reaction Pathways

Synthetic Methodologies for 1-(2-Furfurylthio)propanone

The synthesis of this compound can be broadly categorized into direct chemical synthesis and pathways involving biological or thermal generation of key intermediates.

Furfural (B47365) serves as a fundamental precursor in the formation of this compound, primarily by first being converted to key intermediates. In thermal processes like the Maillard reaction, which occurs during the heating of foods, furfural is generated from the degradation of pentose (B10789219) sugars. nuft.edu.uaresearchgate.net This furfural can then undergo a reduction reaction to form 2-furfuryl alcohol. frontiersin.org Subsequently, the 2-furfuryl alcohol reacts with hydrogen sulfide (B99878) (H₂S), often derived from the pyrolysis of the amino acid L-cysteine, to produce 2-furfurylthiol (FFT), a direct precursor to the target compound. frontiersin.org Studies have indicated that the reaction of furfural with H₂S can yield FFT more efficiently than the reaction between L-cysteine and furfural directly. frontiersin.org Another pathway suggests that furfural can react with cysteine to form a cysteine-furfural conjugate, which can then be transformed into 2-furfurylthiol. researchgate.netresearchgate.net

A primary and straightforward method for synthesizing this compound involves the chemical modification of thiol compounds, specifically through nucleophilic substitution. This common approach utilizes 2-furfurylthiol (also known as 2-furfuryl mercaptan) as the sulfur nucleophile source. The reaction proceeds by combining 2-furfurylthiol with a propanone derivative, typically an α-haloketone such as α-bromopropanone. The reaction is facilitated by a base, which deprotonates the thiol group, enhancing its nucleophilicity to attack the electrophilic α-carbon of the haloketone. This method is valued for its directness and generally good yields.

Table 1: Nucleophilic Substitution for this compound Synthesis

Starting Materials Key Reagents/Conditions Product Yield & Notes

The synthesis of this compound is highly dependent on the availability and reaction of specific precursor molecules.

2-Furfurylthiol (FFT) is the most critical precursor for the direct synthesis of this compound. As detailed in the nucleophilic substitution method, FFT provides the essential furfurylthio moiety of the final molecule. Beyond direct synthesis, FFT itself is a significant aroma compound formed during the thermal processing of food, such as the roasting of coffee. nih.govresearchgate.net Its formation from furfuryl alcohol has been demonstrated to be a key pathway during coffee roasting, where the furfuryl alcohol is believed to form a furfuryl cation, which then reacts to form protein-bound S-furfuryl-L-cysteine, ultimately yielding FFT through elimination. nih.gov

In the context of food chemistry and flavor formation, L-cysteine and furfural are crucial precursors in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nuft.edu.uafrontiersin.org L-cysteine acts as a sulfur source, primarily by thermally degrading to produce hydrogen sulfide (H₂S). frontiersin.orgnih.gov Concurrently, sugars like pentoses (e.g., ribose) or hexoses degrade to form furfural. nuft.edu.uaresearchgate.net The subsequent reaction between the generated furfural and H₂S leads to the formation of 2-furfurylthiol, which can then participate in further reactions. frontiersin.orgacs.org The yield of 2-furfurylthiol in these model systems is influenced by factors such as temperature and pH. frontiersin.org For instance, model experiments with L-cysteine and various carbohydrates have shown that the yield of FFT increases with rising temperature. frontiersin.org

Table 2: Maillard Reaction Precursors for 2-Furfurylthiol Formation

Precursors Reaction Type Key Intermediates Conditions
L-cysteine, Ribose/Glucose Maillard Reaction Hydrogen sulfide (H₂S), Furfural High Temperature (e.g., 100°C - 180°C). frontiersin.orgresearchgate.net
Furfural, Hydrogen Sulfide Thermal Reaction - High Temperature. acs.org

Biocatalysis presents an alternative route for the synthesis of key precursors to this compound. Enzymes can be employed to generate thiols under milder conditions than those required for thermal reactions. It has been reported that lipase (B570770) from Candida albicans can serve as a biocatalyst to produce 2-furfurylthiol (FFT) from its corresponding ester, S-2-furfuryl thioacetate. frontiersin.org

Furthermore, the biotransformation of cysteine-aldehyde conjugates using whole-cell catalysts is a viable method. Research has shown that baker's yeast (Saccharomyces cerevisiae), which possesses β-lyase enzymatic activity, can effectively generate 2-furfurylthiol from a cysteine-furfural conjugate. researchgate.netresearchgate.net In one study, incubating the cysteine-furfural conjugate with baker's yeast under anaerobic conditions at pH 8.0 resulted in an optimal yield of 37% for 2-furfurylthiol. researchgate.net This demonstrates the versatility of microorganisms in producing valuable aroma compounds from readily available precursors. researchgate.net

Table 3: Enzyme-Catalyzed Synthesis of 2-Furfurylthiol

Enzyme/Organism Substrate Product Key Conditions
Lipase (Candida albicans) S-2-Furfuryl thioacetate 2-Furfurylthiol Biocatalysis. frontiersin.org

Utilization of Specific Precursors and Intermediates

Reaction Mechanisms and Chemical Behavior

This compound, an organosulfur compound, exhibits a range of chemical behaviors influenced by its functional groups: a furan (B31954) ring, a thioether linkage, and a ketone. Its reactivity is central to its formation, particularly in the context of food chemistry, and its subsequent chemical transformations.

Mechanistic Steps in Chemical Reactions

The synthesis of this compound can be achieved through several pathways, with the nucleophilic substitution reaction being a common and straightforward method. This reaction typically involves the following steps:

Deprotonation of the Thiol: A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the thiol group of 2-furfurylthiol (also known as furfuryl mercaptan). This enhances the nucleophilicity of the sulfur atom.

Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile and attacks the electrophilic α-carbon of an α-haloketone, such as α-bromopropanone.

Formation of the Thioether Linkage: This nucleophilic substitution results in the formation of a new carbon-sulfur bond, yielding this compound and a halide salt as a byproduct.

This reaction is typically carried out in an organic solvent at room temperature or with mild heating to achieve good yields.

A more intricate synthetic route involves the ring contraction of specific carbohydrate derivatives. For instance, the reaction of methyl 2,3-anhydro-6-deoxy-6-(furfurylthio)-α-d-allopyranoside with lithium bromide and tetramethylurea in boiling toluene (B28343) can lead to an α,β-unsaturated furanosidic aldehyde intermediate. This intermediate can then undergo further transformations, including intramolecular Diels-Alder reactions, to form complex polycyclic structures related to this compound. This method, however, is more suited for specialized organic synthesis rather than large-scale production.

Typical Thio Ketone Reactions

While this compound is a thioether ketone and not a thioketone (where a sulfur atom replaces the carbonyl oxygen), understanding typical thioketone reactions provides context for the broader chemistry of organosulfur compounds. Thioketones, with their C=S double bond, are highly reactive.

1,3-Dipolar Cycloadditions: Thioketones are excellent dipolarophiles. For example, they react with diazo compounds in a 1,3-dipolar cycloaddition to form thiadiazolines, which are often unstable and extrude nitrogen to yield a thiocarbonyl ylide. This intermediate can then cyclize to form a stable episulfide (thiirane). wikipedia.org

Diels-Alder Reactions: Hetaryl thioketones can act as heterodienophiles in hetero-Diels-Alder reactions. For instance, 2-thienyl substituted thioketones react with dimethyl acetylenedicarboxylate (B1228247) to yield thieno[2,3-c]thiopyran derivatives. uzh.ch

Oxidation: Thioketones can be selectively oxidized to form thiocarbonyl S-oxides, also known as sulfines. uzh.ch

Reaction with Platinum(0) Complexes: Thioketones react with (bisphosphane)Pt(0) complexes to form platinathiiranes. mdpi.com

Maillard Reaction Involvement

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a crucial pathway for the formation of a vast array of flavor and aroma compounds in thermally processed foods. wikipedia.orgnih.gov this compound is one such compound, contributing nutty and roasty notes, particularly in coffee.

The formation of this compound during the Maillard reaction involves the interaction of glucose (a reducing sugar) and cysteine (a sulfur-containing amino acid). nih.gov The reaction proceeds through a series of complex steps, ultimately leading to the generation of key intermediates that combine to form the final product. The process is influenced by factors such as temperature, time, pH, and the specific reactants present. nih.govfrontiersin.org Generally, lower pH values tend to favor the production of 2-furfurylthiol, a precursor to the title compound. frontiersin.org

Several key intermediates have been identified in the pathway to this compound formation during the Maillard reaction:

2-Furaldehyde (Furfural): This compound is a significant intermediate formed from the degradation of pentoses or from hexoses like glucose through a series of reactions including enolization and dehydration. frontiersin.orgresearchgate.netnuft.edu.ua

Hydrogen Sulfide (H₂S): The thermal degradation of the sulfur-containing amino acid cysteine provides the necessary sulfur component in the form of hydrogen sulfide. researchgate.netnih.gov

2-Furfurylthiol: The reaction between 2-furaldehyde and hydrogen sulfide, or the reaction of 2-furanmethanol (formed from the reduction of 2-furaldehyde) with H₂S, leads to the formation of 2-furfurylthiol. nih.govresearchgate.netacs.org

Mercapto-2-propanone and Hydroxyacetaldehyde: Studies on model systems have shown that the reaction between hydroxyacetaldehyde and mercapto-2-propanone can generate 2-methyl-3-furanthiol (B142662) (MFT) and also significant amounts of 2-furfurylthiol (FFT), a direct precursor to this compound. acs.org Hydroxyacetaldehyde is a product of carbohydrate decomposition. nuft.edu.ua

The final step in the formation of this compound involves the reaction of 2-furfurylthiol with a three-carbon carbonyl species, such as pyruvaldehyde or other short-chain fission products derived from the sugar fragmentation part of the Maillard reaction.

Degradation Mechanisms

The stability of this compound, like other flavor compounds, is influenced by its environment. Thiols and other sulfur-containing compounds are known to be reactive and susceptible to oxidation. researchgate.net

Thermal degradation is another potential pathway. At elevated temperatures, the compound may undergo decomposition. The initial step could involve the opening of the furan ring, followed by retro-aldol reactions to produce smaller, volatile products. nih.gov The thioether linkage could also be a point of cleavage under harsh conditions.

Fenton-type Reaction Degradation

The stability of sulfur-containing furan derivatives is significantly compromised under Fenton-type reaction conditions, which involve hydrogen peroxide and iron ions that generate highly reactive hydroxyl radicals. While direct studies on this compound are limited, research on the closely related precursor, 2-furfurylthiol (also known as furfuryl mercaptan), provides significant insight into the potential degradation pathways.

In model systems simulating coffee beverages at pH 5.5, 2-furfurylthiol readily degrades in the presence of a complete Fenton system (Fe(III), H₂O₂, ascorbic acid, and EDTA). researchgate.net The degradation is rapid, with losses reaching up to 90% within one hour at 37°C. researchgate.net The primary volatile products formed are dimers of the parent molecule, with difurfuryl disulfide being the major compound identified, alongside difurfuryl monosulfide and bifurfuryl. researchgate.netchemrxiv.org The reaction is highly dependent on the presence of both iron and hydrogen peroxide, which are key to the generation of hydroxyl radicals. researchgate.netchemrxiv.org The rate of degradation is also sensitive to temperature; a 90% loss was observed at 37°C compared to a 20% loss at room temperature after one hour. chemrxiv.org Omitting one or more reagents from the Fenton system significantly reduces the extent of degradation. researchgate.net

The following table summarizes the stability of 2-furfurylthiol in various model Fenton-type reaction systems, illustrating the critical role of each component in the degradation process.

Table 1: Degradation of 2-Furfurylthiol in Model Fenton-type Systems Data based on a study of furfuryl mercaptan degradation after 1 hour. researchgate.net

Sample Reagents Present Degradation at 22°C (%) Degradation at 37°C (%)
1 Fe(III), H₂O₂, Ascorbic Acid, EDTA 20 90
2 H₂O₂, Ascorbic Acid, EDTA 10 15
3 Fe(III), Ascorbic Acid, EDTA <5 <5
4 Fe(III), H₂O₂, EDTA 15 80
5 Fe(III), H₂O₂, Ascorbic Acid 15 80
6 H₂O₂ <5 10
7 Fe(III) <5 <5
Photo-oxidative Stability

This compound possesses two primary sites susceptible to photo-oxidation: the furan ring and the thioether sulfur atom.

The furan ring is known to react with singlet oxygen (¹O₂), a reactive oxygen species generated in the presence of a photosensitizer and light. rug.nlmdpi.com This reaction typically proceeds via a [4+2] cycloaddition, forming a highly unstable bicyclic endoperoxide. rug.nlmdpi.com This intermediate can then undergo various rearrangements or solvolysis, depending on the solvent and substituents, leading to a diversity of degradation products such as γ-butyrolactones or epoxy lactones. rug.nltcichemicals.com The furan moiety can be considered a "caged" electrophile that is unmasked upon oxidation, becoming reactive toward various nucleophiles. tcichemicals.com

Separately, the thioether group can be targeted by photo-oxidation. In the presence of a suitable photocatalyst and light, thioethers can be selectively oxidized, primarily to their corresponding sulfoxides. rsc.org This process often involves superoxide (B77818) radicals as the main active species. rsc.org Therefore, under photo-oxidative conditions, this compound is expected to degrade through parallel pathways involving both the furan ring and the sulfur atom, leading to a complex mixture of products.

Interaction with Other Compounds

Binding to Melanoidins

Studies on 2-furfurylthiol (FFT) have shown that it is capable of covalently binding to melanoidins. chemrxiv.org This interaction is significant as it can trap the potent aroma compound within the food matrix, altering its release and perception. Given that this compound shares the same furfurylthio functional group as FFT, it is highly probable that it undergoes similar binding reactions. The mechanism likely involves the reaction of the thiol or thioether group with reactive intermediates or sites on the melanoidin polymer. chemrxiv.org This binding represents a cross-linking reaction between a lower molecular weight flavor compound and a non-colored, high molecular weight biopolymer. mdpi.com

Reaction with Hydrogen Sulfide and Sulfur-Containing Amino Acids

The ketone functional group in this compound is a primary site for reaction with hydrogen sulfide (H₂S) and sulfur-containing amino acids like cysteine.

Under acidic conditions, ketones can react with hydrogen sulfide. For instance, some ketones react with H₂S in the presence of hydrogen chloride to form stable crystalline gem-dithiols (compounds with two thiol groups attached to the same carbon). researchgate.net

The reaction with cysteine is also well-documented. The carbonyl group of ketones can react with the nucleophilic amine and thiol groups of a cysteine residue. researchgate.net This often results in the formation of a thermodynamically stable five-membered thiazolidine (B150603) ring. researchgate.netfrontiersin.org Such reactions between cysteine and various aldehydes and ketones have been observed to form these heterocyclic adducts. researchgate.net Therefore, in a system containing cysteine, this compound could be converted into a corresponding thiazolidine derivative, altering its chemical properties.

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the reaction pathways and rates for a molecule like this compound, which has both polar (ketone) and less polar (furan, thioether) characteristics. The solvent's properties, such as polarity and its ability to act as a proton donor (protic) or not (aprotic), dictate the stability of reactants, transition states, and intermediates. masterorganicchemistry.comnih.gov

For reactions involving a charged nucleophile or intermediate, solvent polarity is critical. For example, in nucleophilic substitution reactions (S_N1 type), polar protic solvents (e.g., water, ethanol) are effective at stabilizing the carbocation intermediate and the leaving group, thus accelerating the reaction rate. masterorganicchemistry.com Conversely, for S_N2 reactions, polar aprotic solvents (e.g., acetone, DMF, DMSO) are often preferred because they solvate the cation but not the nucleophilic anion, leaving the nucleophile more reactive. masterorganicchemistry.com

The reactivity of the ketone group is also highly sensitive to the solvent environment. Studies on the Baeyer–Villiger reaction of propanone, for instance, show that the mechanism can shift from a concerted, non-ionic pathway in non-polar solvents (like dichloromethane) to a stepwise, ionic pathway in highly polar solvents like water. libretexts.org The rate of such reactions can decrease as solvent polarity increases, depending on the specific mechanism. libretexts.org For reactions involving this compound, a dipolar aprotic solvent such as N,N-Dimethylformamide (DMF) could be a suitable medium, as it is capable of dissolving a wide range of solutes, including lipophilic organic compounds and inorganic salts that might be used as catalysts or reagents. nih.gov

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Techniques for Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-(2-Furfurylthio)propanone. This method separates individual components from a complex mixture, which are then ionized and identified based on their unique mass-to-charge ratio and fragmentation patterns.

The successful detection of this compound by GC-MS depends on carefully optimized instrumental parameters. While specific parameters may vary between laboratories and sample types, a general setup for analyzing volatile flavor compounds provides a framework for its characterization. A European Food Safety Authority (EFSA) evaluation confirms the availability of mass spectrometry data for this compound.

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that are predictive of its structure. The fragmentation pattern typically involves cleavage at the alpha-position to the carbonyl group and cleavage of the C-S bond, which are characteristic fragmentation pathways for ketones and thioethers.

Table 1: Illustrative GC-MS Parameters for Volatile Flavor Compound Analysis

Parameter Typical Value/Setting
Gas Chromatograph (GC)
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of ~1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range 35-400 amu

This table presents typical parameters for the analysis of volatile flavor compounds and serves as an illustrative guide. Actual parameters for this compound may vary.

Metabolite profiling, or metabolomics, is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. While GC-MS is a powerful tool in this field for identifying and quantifying metabolites, specific research detailing the metabolic pathways and resulting metabolites of this compound is not extensively documented in publicly available scientific literature. The evaluation of flavoring agents often involves considering potential metabolic pathways, but detailed experimental profiling for this specific compound remains a specialized area of research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound, allowing for unambiguous confirmation of its structure.

The ¹H-NMR spectrum would show distinct signals for the protons on the furan (B31954) ring, the methylene protons adjacent to the sulfur atom and the carbonyl group, and the terminal methyl protons. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the connectivity of the molecule. Similarly, the ¹³C-NMR spectrum would show a unique signal for each carbon atom in the molecule, with their chemical shifts indicating their chemical environment (e.g., furan ring, carbonyl group, alkyl chain). For a derivative, any modification to the structure would result in predictable changes in the NMR spectra, enabling researchers to confirm the outcome of a chemical transformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
~ 2.2 Singlet CH₃
~ 3.6 Singlet S-CH₂-C=O
~ 3.8 Singlet Furan-CH₂-S
~ 6.2-6.4 Multiplet Furan H3, H4
~ 7.4 Multiplet Furan H5
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~ 30 CH₃
~ 35 Furan-CH₂ -S
~ 45 S-CH₂ -C=O
~ 108 Furan C4
~ 111 Furan C3
~ 143 Furan C5
~ 150 Furan C2

This table is based on theoretical predictions and typical chemical shift values for similar functional groups. Actual experimental values may differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Chromatographic Methodologies

Gas chromatography is the cornerstone technique for the analysis of volatile and semi-volatile sulfur compounds such as this compound in food and beverage aroma research. mdpi.com The selection of GC parameters is critical for achieving effective separation from a complex matrix. Non-polar or mid-polar capillary columns are often employed for the separation of furanic and sulfur-containing compounds. mdpi.comnih.gov Helium is commonly used as the carrier gas due to its inertness and efficiency. nih.gov

The analysis of aroma profiles, including the detection of 2-furfurylthiol and related compounds in coffee, often utilizes a temperature-programmed oven to elute a wide range of volatile compounds. nih.gov A typical program might start at a low initial temperature (e.g., 40°C) to resolve highly volatile components, followed by a gradual ramp-up to a higher final temperature (e.g., 230-250°C) to elute less volatile compounds. dss.go.the3s-conferences.org The injection is often performed in splitless mode to maximize the transfer of trace analytes onto the column. mdpi.com

Table 2: Representative Gas Chromatography (GC) Parameters for the Analysis of Volatile Sulfur and Furan Compounds

ParameterSpecification
Column Type HP-5MS (fused silica capillary, non-polar) nih.gov or FFAP (polar) dss.go.th
Column Dimensions 30 m length x 0.25-0.32 mm internal diameter x 0.25-0.5 µm film thickness dss.go.the3s-conferences.org
Carrier Gas Helium nih.gov
Injection Mode Splitless or Pulsed Splitless mdpi.com
Injector Temperature 200-280°C nih.gove3s-conferences.org
Oven Program Initial: 40°C (hold 2 min), Ramp 1: 6-20°C/min to 230-250°C (hold 5 min) nih.govdss.go.th
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD) mdpi.com

Data synthesized from typical methodologies for the analysis of volatile compounds in food matrices.

While GC-MS is the traditional method for volatile compound analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is an emerging and powerful alternative for the analysis of reactive and thermally sensitive sulfur compounds. mdpi.com The analysis of volatile thiols by LC often requires a derivatization step to improve their stability and chromatographic retention. nih.gov For instance, reagents can selectively react with the thiol group, allowing for subsequent analysis in the liquid phase. nih.gov

Recent methods developed for sulfite analysis in food utilize LC-MS/MS for its high selectivity and sensitivity, which minimizes interferences from complex food matrices. eurofinsus.comfda.govnih.gov These methods often employ hydrophilic interaction chromatography (HILIC) for the separation of polar analytes. nih.gov Although specific LC-MS/MS methods for this compound are not widely published, the principles used for other reactive sulfur compounds, including derivatization and detection by multiple reaction monitoring (MRM), are applicable and represent a promising area for future method development. nih.govshimadzu.com

Chromatographic methodologies are essential for the qualitative and quantitative analysis of this compound in various applications, primarily within the food and flavor industry. In the chemical analysis of food products, GC-MS and GC-O are used to characterize the aroma profiles of beverages like coffee and baijiu, where this compound is a key odorant. frontiersin.orgnih.gov This analysis helps in understanding the chemical changes that occur during processing, such as roasting or fermentation, and their impact on the final flavor. nih.govjapsonline.com For example, studies have used these techniques to monitor the formation of this compound's parent compound, 2-furfurylthiol, during the Maillard reaction in model systems. nih.govdss.go.th In the context of materials analysis, chromatographic techniques can be used for the quality control of flavorings and fragrances where this compound is used as an ingredient. thegoodscentscompany.com

Biological and Biochemical Activities

Antioxidant Activity Studies

There is a lack of specific studies investigating the antioxidant properties of 1-(2-Furfurylthio)propanone. Generally, furan (B31954) derivatives have been explored for their potential to scavenge free radicals and reduce oxidative stress. orientjchem.orgnih.gov The antioxidant activity of these compounds is often attributed to the electron-donating nature of the furan ring. nih.gov Sulfur-containing compounds are also recognized for their antioxidant potentials, with molecules like glutathione (B108866) and thioredoxin playing vital roles in cellular defense against reactive oxygen species. mdpi.com However, without direct experimental evidence, any claims about the antioxidant capacity of this compound remain speculative. Further research, such as in vitro assays (e.g., DPPH, ABTS) and cell-based studies, is necessary to elucidate the specific antioxidant profile of this compound.

Antimicrobial Efficacy

Potential Therapeutic Applications

Due to the limited research on its specific biological activities, the potential therapeutic applications of this compound have not been established. Furan-containing scaffolds are present in a variety of therapeutically active molecules with diverse applications, including anti-inflammatory, analgesic, anticancer, and antiviral agents. utripoli.edu.lyderpharmachemica.com The versatility of the furan ring allows for structural modifications that can modulate pharmacological activity. orientjchem.org Thioether moieties are also integral to various biologically active compounds. The combination of a furan ring and a thioether group in this compound suggests a potential for biological activity, but this remains to be explored through dedicated pharmacological screening and preclinical studies.

Enzymatic Transformations and Metabolic Pathways

The enzymatic transformations and metabolic fate of this compound are largely uncharacterized. However, insights can be drawn from studies on related sulfur-containing flavor compounds.

C-S β-lyases are enzymes known to catalyze the cleavage of carbon-sulfur bonds in cysteine S-conjugates, a key step in the formation of many volatile sulfur compounds that contribute to food aromas. mdpi.comnih.gov For the closely related compound, 2-furfurylthiol, its formation involves the transformation of a conjugate formed from furfural (B47365) and cysteine, a reaction that can be mediated by yeast C-S β-lyases. mdpi.com It is plausible that a similar pathway involving C-S β-lyase activity on a corresponding cysteine conjugate could be involved in the biosynthesis of precursors to this compound, though direct evidence for this specific compound is lacking.

Research into the biosynthesis of 2-furfurylthiol in yeast has identified the involvement of the STR3 and CYS3 genes. The STR3 gene encodes for cystathionine (B15957) β-lyase, an enzyme with C-S β-lyase activity, and the CYS3 gene is involved in cysteine biosynthesis, providing the necessary sulfur-containing precursor. mdpi.com While these genes are linked to the production of a related thiol, their direct influence on the biosynthesis of this compound has not been investigated.

The metabolism of furan-containing compounds can be complex and, in some cases, lead to the formation of reactive metabolites. orientjchem.org In general, the metabolic fate of sulfur-containing compounds in biological systems is diverse, with pathways involving oxidation, methylation, and conjugation. nih.gov Cysteine, a key precursor in the biosynthesis of many sulfur compounds, is central to sulfur metabolism, integrating sulfate (B86663) assimilation with the synthesis of numerous essential biomolecules. nih.govmdpi.com The specific metabolic pathway of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, remains an area for future research.

Flavor Chemistry and Sensory Perception

This compound is a volatile organic compound utilized in the flavor industry for its distinct aroma profile. atomfair.com Its value lies in its ability to impart complex, roasted, and savory notes to a variety of food and beverage products. atomfair.com

Contribution to Aroma Profiles

The aroma of this compound is characterized by its potent roasted and sulfurous qualities. These attributes make it a significant component in the formulation of complex flavor profiles, especially those mimicking the effects of roasting or cooking.

This compound is recognized for its contribution to the characteristic aromas of roasted and savory foods. It is used as a flavoring agent in products such as instant coffee and tea, meat products, gravies, and soups. thegoodscentscompany.com The closely related compound, 2-furfurylthiol, is a well-documented key odorant in roasted coffee and cooked beef, formed during thermal processing through the Maillard reaction. nih.govfrontiersin.org The presence of this compound in flavor formulations for these products helps to replicate and enhance the authentic roasted and meaty notes developed during cooking. atomfair.comthegoodscentscompany.com

The sensory impact of this compound is defined by specific, potent flavor notes. Its organoleptic properties are described as having a burnt, sulfurous, and coffee-like character. flavscents.com When tasted in a sugar syrup solution at a concentration of 10 parts per million, it imparts a distinct burnt coffee and mercaptan-like taste. flavscents.com This powerful aroma profile makes it highly effective at low concentrations for creating or intensifying the roasted notes essential to the flavor of fresh coffee and savory meat dishes. thegoodscentscompany.comflavscents.com

Table 1: Organoleptic Properties of this compound

Attribute Descriptor Source(s)
Flavor Type Burnt, Coffee, Sulfurous flavscents.com
Taste Description Burnt coffee, Mercaptan (at 10 ppm) flavscents.com

| Applications | Savory and Roasted Flavorings | atomfair.com |

Flavor Stability and Degradation

Detailed scientific studies on the specific degradation pathways of this compound are not extensively documented in the available literature. However, the stability of flavor compounds containing a furfurylthiol group is a known concern in food chemistry. For instance, 2-furfurylthiol, a structurally related key coffee aroma compound, is known to be highly reactive and prone to oxidation. ub.edu The degradation of such thiols is associated with the staling of coffee and a decrease in the desired roasted aroma quality. ub.edu The practice of packaging this compound under inert conditions for commercial use suggests a potential for degradation, which could impact its flavor profile over time. atomfair.com

Computational and Theoretical Studies

Molecular Simulation and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For furan (B31954) derivatives, MD simulations can elucidate conformational changes, interactions with surrounding molecules, and predict material properties. psu.edusemanticscholar.org

A hypothetical MD simulation of 1-(2-Furfurylthio)propanone could involve placing the molecule in a simulated environment (e.g., a solvent box or within a larger molecular system) and calculating the forces between atoms to predict its dynamic behavior. Data from such a simulation could be presented as follows:

Simulation ParameterHypothetical Value/Observation for this compound
Simulation Time100 ns
RMSD of the moleculePlateauing after an initial equilibration period, suggesting structural stability.
Key Torsional AnglesFluctuations around specific angles, indicating preferred conformations.
Interaction with SolventFormation of transient hydrogen bonds between the carbonyl oxygen and water molecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Studies on other furan derivatives have successfully employed molecular docking to investigate their binding to various proteins. For instance, the interactions between furan derivatives and porcine myofibrillar proteins were explored using molecular docking, which, in conjunction with spectroscopic methods, revealed that hydrogen bonds, van der Waals forces, and hydrophobic interactions were the primary forces driving the interaction. nih.gov Similarly, molecular docking has been used to screen furan-containing compounds as potential inhibitors for enzymes like human tyrosinase. nih.gov

In a hypothetical molecular docking study of this compound against a specific protein target, the following steps would be taken:

Preparation of the 3D structures of both this compound (the ligand) and the target protein.

Use of a docking algorithm to explore possible binding modes of the ligand in the active site of the protein.

Scoring and ranking of the different binding poses based on their predicted binding affinity.

The results of such a study could be summarized in a table like the one below:

ParameterHypothetical Finding for this compound
Binding Affinity (kcal/mol)A negative value indicating a favorable binding interaction.
Key Interacting ResiduesIdentification of specific amino acids in the protein's active site that form hydrogen bonds or hydrophobic interactions with the ligand.
Predicted Hydrogen BondsSpecific atoms on this compound (e.g., the carbonyl oxygen) forming hydrogen bonds with amino acid residues.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule like this compound.

While direct DFT studies on this compound are not extensively documented, research on related sulfur-containing compounds and furan derivatives demonstrates the utility of this approach. researchgate.netrsc.org For example, DFT has been used to study the chemical reactivity of sulfur-containing amino acids by calculating global chemical reactivity descriptors. researchgate.net In the context of furan, non-adiabatic molecular dynamics simulations have been combined with an ensemble density functional method to study its excited-state dynamics. nih.gov

DFT calculations for this compound would typically involve optimizing the molecule's geometry to find its most stable conformation and then calculating various electronic properties. The insights gained could include:

Optimized Molecular Geometry: Precise bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap can indicate the molecule's stability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of interaction.

A summary of hypothetical DFT calculation results for this compound could be presented as follows:

Calculated PropertyHypothetical Value for this compoundSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DProvides information about the overall polarity of the molecule.

Q & A

Q. What toxicological thresholds apply to this compound in flavor research?

  • Methodological Answer : The compound is classified as Class III (low toxicity) with a No Observed Adverse Effect Level (NOAEL) derived from animal studies. Safety assessments use the Maximized Survey-Derived Intake (MSDI) approach, which estimates human exposure below thresholds of concern (e.g., 1.5 µg/kg body weight/day). Researchers should validate intake levels using dietary exposure models aligned with EFSA/FEMA guidelines .

Advanced Research Questions

Q. How can GC parameters be optimized to resolve this compound from co-eluting Maillard reaction products?

  • Methodological Answer : Use a combination of column selectivity and temperature programming. For example:
  • DB-Wax column : Isothermal hold at 60°C for 5 min, followed by a ramp to 220°C at 3°C/min.
  • BP-5 column : Splitless injection with a 10:1 split ratio to reduce matrix interference.
    Retention indices (RI) should be cross-referenced against databases (e.g., NIST) to distinguish structurally similar furans and thioethers. Co-injection with synthetic standards is critical for peak assignment in complex mixtures like coffee volatiles .

Q. What structural features of this compound influence its reactivity in Subgroup IIa Sulfides?

  • Methodological Answer : Comparative studies with analogs (e.g., ethyl furfuryl sulfide, methyl (2-furanylthio)acetate) reveal that the propanone moiety enhances electrophilicity, facilitating nucleophilic addition in Maillard systems. In contrast, alkyl sulfides (e.g., ethyl furfuryl sulfide) exhibit lower thermal stability. Researchers should employ density functional theory (DFT) to model charge distribution and kinetic studies (e.g., Arrhenius plots) to quantify reaction rates under varying pH/temperature .

Q. How does this compound contribute to aroma profiles in thermally processed foods?

  • Methodological Answer : The compound acts as a key intermediate in furan-thiol interactions during roasting. For example:
  • In coffee, it forms via cysteine/furfural Strecker degradation, contributing nutty-roasty notes.
  • In meat, it reacts with lipid oxidation products (e.g., aldehydes) to generate sulfur-containing heterocycles.
    Researchers should use stable isotope dilution assays (SIDA) with deuterated analogs to quantify its formation kinetics in model systems (e.g., 140°C, 60 min, pH 5.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.